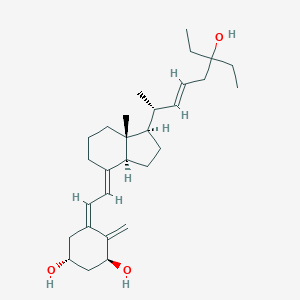

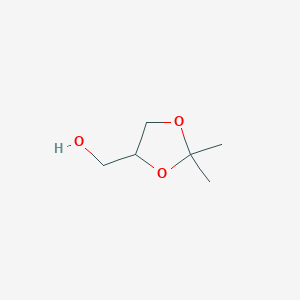

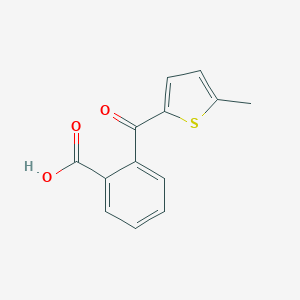

(5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol, also known as vitamin D3, is a fat-soluble vitamin that plays a crucial role in maintaining bone health and regulating calcium and phosphate metabolism. It is synthesized in the skin upon exposure to sunlight and can also be obtained from dietary sources.

Mécanisme D'action

Vitamin D3 acts via a nuclear receptor, the (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D receptor (VDR), which is expressed in a variety of tissues throughout the body. Upon binding to VDR, (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 regulates the expression of genes involved in calcium and phosphate metabolism, bone remodeling, and immune function.

Effets Biochimiques Et Physiologiques

Vitamin D3 plays a crucial role in maintaining bone health by promoting calcium absorption in the intestine and regulating bone remodeling. It also has a variety of other physiological effects, including regulation of immune function, insulin secretion, and blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of studying (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 in the laboratory is that it is relatively easy to synthesize and administer. However, it can be challenging to accurately measure (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 levels in biological samples, and there is a lack of standardized methods for measuring (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 status.

Orientations Futures

Future research on (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 may focus on its potential therapeutic applications in a variety of diseases, including cancer, autoimmune diseases, and infectious diseases. Additionally, there is a need for further research on the optimal dosing and duration of (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 supplementation in various populations. Finally, the development of more accurate and standardized methods for measuring (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 status may be an important area of future research.

Méthodes De Synthèse

The synthesis of (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 can be achieved through the irradiation of 7-dehydrocholesterol, a sterol found in the skin, with UVB radiation. This process leads to the formation of pre(5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3, which undergoes a thermal isomerization to form (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3.

Applications De Recherche Scientifique

Vitamin D3 has been extensively studied for its role in bone health, but it also has a variety of other potential therapeutic applications. Research has suggested that (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol D3 may have a protective effect against certain cancers, autoimmune diseases, and cardiovascular disease. It has also been implicated in the regulation of immune function and the prevention of infectious diseases.

Propriétés

Numéro CAS |

134508-36-4 |

|---|---|

Nom du produit |

(5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol |

Formule moléculaire |

C29H46O3 |

Poids moléculaire |

442.7 g/mol |

Nom IUPAC |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-ethyl-6-hydroxyoct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C29H46O3/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(30)19-27(31)21(23)4/h8,10,12-13,20,24-27,30-32H,4,6-7,9,11,14-19H2,1-3,5H3/b10-8+,22-12+,23-13-/t20-,24-,25-,26+,27+,28-/m1/s1 |

Clé InChI |

WHWKLKACDYYBGB-UFUMXLEGSA-N |

SMILES isomérique |

CCC(CC)(C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |

SMILES |

CCC(CC)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

SMILES canonique |

CCC(CC)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Synonymes |

1,25-DDE-D3 1,25-dihydroxy-26,27-dihomo-22-ene-cholecalciferol 1,25-dihydroxy-26,27-dihomo-22-ene-vitamin D3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

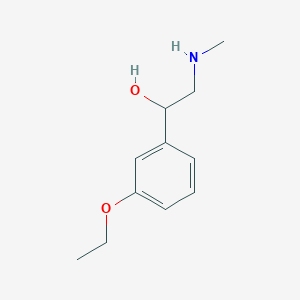

![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

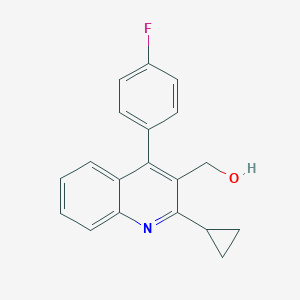

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)

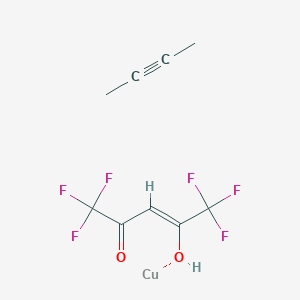

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)